sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate is a complex organic compound with a molecular formula of C6H14O12P2.3Na.8H2O. It is a sodium salt of a phosphorylated hexose derivative, which plays a significant role in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate typically involves the phosphorylation of hexose sugars under controlled conditions. The reaction requires specific reagents such as phosphorus oxychloride (POCl3) and a base like sodium hydroxide (NaOH) to facilitate the formation of the phosphate ester.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale chemical reactions involving hexose sugars and phosphorus oxychloride in a controlled environment. The process ensures high purity and yield, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : The hydroxyl groups in the compound can be oxidized to form carbonyl groups.
Reduction: : The compound can be reduced to form hydroxyl groups from carbonyl groups.
Substitution: : The phosphate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as hydroxylamine (NH2OH) and amines are used.
Major Products Formed
Oxidation: : Formation of carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of various phosphate esters and amides.
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its unique chemical properties. It is utilized in:
Chemistry: : As a reagent in organic synthesis and analytical chemistry.
Biology: : In studying metabolic pathways and enzyme activities.
Medicine: : As a potential therapeutic agent in drug development.
Industry: : In the production of biodegradable polymers and other materials.
Wirkmechanismus
The mechanism by which sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate exerts its effects involves its interaction with molecular targets and pathways. It acts as a substrate for various enzymes, influencing metabolic processes and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
This compound is unique compared to other similar compounds such as:
Sodium hexose phosphate
Sodium monophosphate
Sodium diphosphate
These compounds differ in their chemical structure and functional groups, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
23558-08-9 |
---|---|
Molekularformel |
C6H13NaO12P2 |
Molekulargewicht |
362.1 g/mol |
IUPAC-Name |
sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1 |
InChI-Schlüssel |
HBYYJIPCYANMBX-BAOOBMCLSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
Kanonische SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
Verwandte CAS-Nummern |
488-69-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.